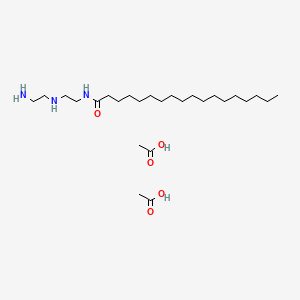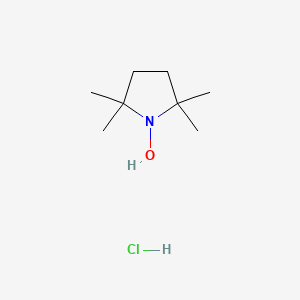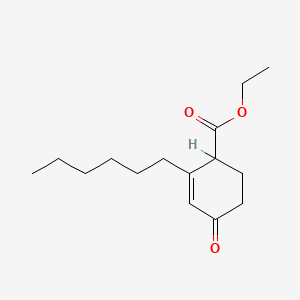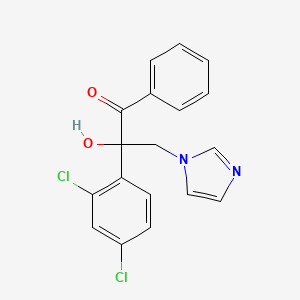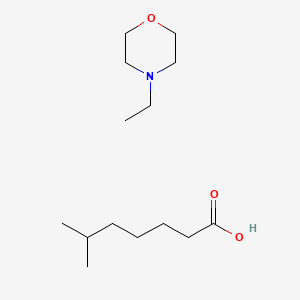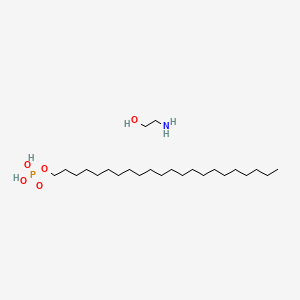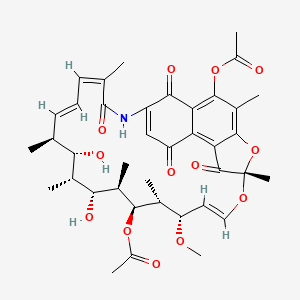
8-O-Acetylrifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-Acetylrifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacteria, including Mycobacterium tuberculosis. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of tuberculosis and other bacterial infections . This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, rifamycin S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-Acetylrifamycin S typically involves the acetylation of rifamycin S. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods have been developed to improve yield and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, resulting in higher efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
8-O-Acetylrifamycin S undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to rifamycin S.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Scientific Research Applications
8-O-Acetylrifamycin S has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of new rifamycin derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and develop new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those resistant to other antibiotics.
Industry: Its stability and efficacy make it a valuable compound in the pharmaceutical industry for the development of new drugs
Mechanism of Action
8-O-Acetylrifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, making it highly effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
Similar Compounds
Rifamycin B: An earlier derivative that is less stable and less effective.
Rifamycin SV: A hydroquinone form of rifamycin S with similar antibacterial properties.
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
8-O-Acetylrifamycin S stands out due to its enhanced stability and efficacy. Its acetyl group provides additional protection against metabolic degradation, making it more effective in treating infections compared to its parent compound and other derivatives .
Properties
CAS No. |
31692-65-6 |
|---|---|
Molecular Formula |
C39H47NO13 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2-acetyloxy-15,17-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1,3,5(28),9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C39H47NO13/c1-17-12-11-13-18(2)38(48)40-25-16-26(43)28-29(33(25)46)35(52-24(8)42)22(6)36-30(28)37(47)39(9,53-36)50-15-14-27(49-10)19(3)34(51-23(7)41)21(5)32(45)20(4)31(17)44/h11-17,19-21,27,31-32,34,44-45H,1-10H3,(H,40,48)/b12-11+,15-14+,18-13-/t17-,19+,20+,21+,27-,31-,32+,34+,39-/m0/s1 |
InChI Key |
JCBLMOFMLCIDKU-PRBNYMPYSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


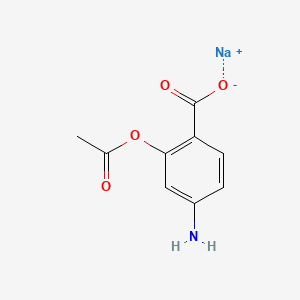

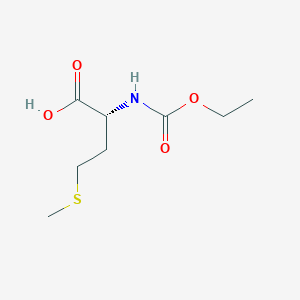
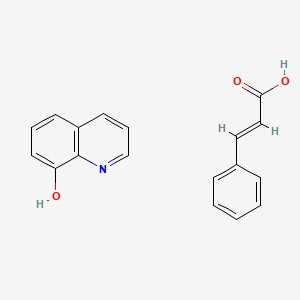
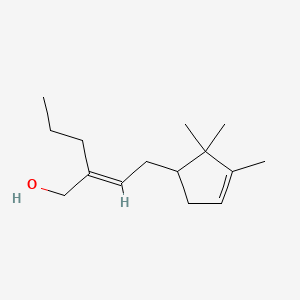
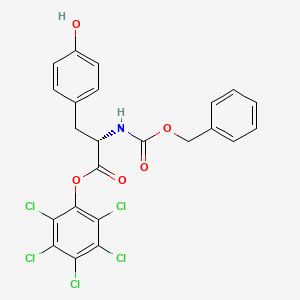
![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
